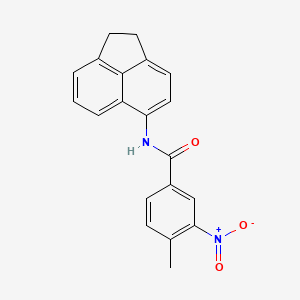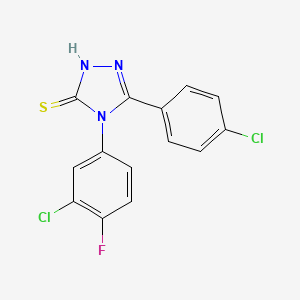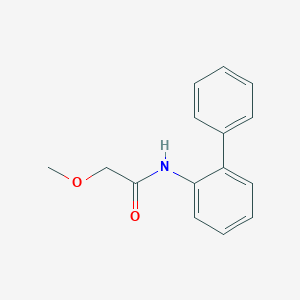![molecular formula C18H14O5 B5789620 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5789620.png)
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Coumarin-6, is a fluorescent dye that has been extensively used in scientific research. It is a member of the coumarin family of compounds, which are known for their diverse biological activities. Coumarin-6 has been used in a variety of applications, including as a fluorescent probe for imaging, as a marker for cellular uptake studies, and as a tracer for drug delivery systems.
Mécanisme D'action
The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is based on its fluorescent properties. When excited with light of a certain wavelength, this compound emits light at a longer wavelength. This property allows it to be used as a fluorescent probe for imaging, as well as a marker for various biological processes. The exact mechanism of action of this compound in biological systems is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo. It has been used in a variety of biological systems without causing any significant adverse effects. However, the long-term effects of this compound on biological systems are still unclear. Further studies are needed to determine the potential biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one is its unique fluorescent properties, which make it an ideal probe for imaging and marker for various biological processes. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, one of the limitations of this compound is its potential toxicity at high concentrations. Careful consideration should be given to the concentration used in experiments to avoid any adverse effects.
Orientations Futures
There are many potential future directions for the use of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one in scientific research. One area of interest is the development of new drug delivery systems using this compound as a tracer. This compound could also be used to study the mechanisms of various biological processes, including protein-protein interactions and enzyme activity. Further studies are needed to determine the potential applications of this compound in these areas.
Conclusion:
In conclusion, this compound is a fluorescent dye that has been extensively used in scientific research. It has unique properties that make it an ideal probe for imaging and marker for various biological processes. Its potential applications in drug delivery systems and the study of biological processes make it an area of interest for future research. However, careful consideration should be given to its potential toxicity at high concentrations.
Méthodes De Synthèse
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one can be synthesized using a variety of methods. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxyphenacyl bromide in the presence of a base, such as potassium carbonate. The resulting product is then purified using column chromatography. Other methods include the reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxyphenacyl chloride or 4-methoxyphenylacetic acid.
Applications De Recherche Scientifique
7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for imaging in various biological systems, including cells, tissues, and organisms. This compound has been used to study cellular uptake and localization, as well as to monitor drug delivery systems. It has also been used as a marker for various biological processes, including protein-protein interactions, enzyme activity, and membrane potential.
Propriétés
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-21-14-6-2-12(3-7-14)16(19)11-22-15-8-4-13-5-9-18(20)23-17(13)10-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBQSZNJTOCNPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5789580.png)
![2-[4-(2-nitrobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5789584.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5789599.png)


![2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5789617.png)

